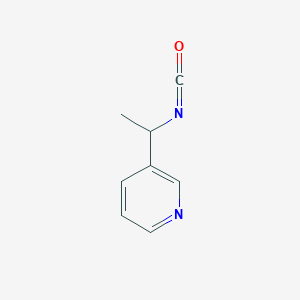![molecular formula C24H32N4O9 B13604572 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide](/img/structure/B13604572.png)
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple ethoxy groups and a piperidinyl-dioxoisoindolyl moiety. It is often used in the synthesis of advanced materials and pharmaceuticals due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-(2-aminoethoxy)ethanol, which is then reacted with ethylene oxide to form 2-[2-(2-aminoethoxy)ethoxy]ethanol.
Intermediate Formation: The intermediate compound is further reacted with additional ethylene oxide to yield 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions, ensuring precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino or ethoxy groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Major Products
Scientific Research Applications
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-aminoethoxy)ethoxy]acetic acid: A related compound with similar ethoxy groups but different functional groups.
2-(2-aminoethoxy)ethanol: A simpler analog with fewer ethoxy groups.
Uniqueness
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide stands out due to its complex structure, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C24H32N4O9 |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C24H32N4O9/c25-7-9-35-11-13-37-15-14-36-12-10-34-8-6-20(30)26-17-3-1-2-16-21(17)24(33)28(23(16)32)18-4-5-19(29)27-22(18)31/h1-3,18H,4-15,25H2,(H,26,30)(H,27,29,31) |
InChI Key |
NHZJGTMFUPNELQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B13604513.png)

![2-[4-(Trifluoromethyl)phenyl]benzenethiol](/img/structure/B13604515.png)


![2-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13604542.png)




